molecular formula C19H12ClN3O2S B3710673 2-(4-chloro-3-nitrophenyl)-4-phenyl-5-(2-thienyl)-1H-imidazole

2-(4-chloro-3-nitrophenyl)-4-phenyl-5-(2-thienyl)-1H-imidazole

Cat. No.: B3710673
M. Wt: 381.8 g/mol
InChI Key: QFYCANGSYNRGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring attached to a methanone group, which is further attached to a 4-chloro-3-nitrophenyl group .


Physical and Chemical Properties Analysis

This compound appears as light yellow leaflets . It has a melting point of 117-118°C and a boiling point of 435°C at 760mmHg . The density of this compound is 1.48g/cm3 .

Mechanism of Action

The mechanism of action of this compound is not specified as it is used for research purposes .

Properties

IUPAC Name

2-(4-chloro-3-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2S/c20-14-9-8-13(11-15(14)23(24)25)19-21-17(12-5-2-1-3-6-12)18(22-19)16-7-4-10-26-16/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYCANGSYNRGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-chloro-3-nitrophenyl)-4-phenyl-5-(2-thienyl)-1H-imidazole
Reactant of Route 2
2-(4-chloro-3-nitrophenyl)-4-phenyl-5-(2-thienyl)-1H-imidazole
Reactant of Route 3
2-(4-chloro-3-nitrophenyl)-4-phenyl-5-(2-thienyl)-1H-imidazole
Reactant of Route 4
2-(4-chloro-3-nitrophenyl)-4-phenyl-5-(2-thienyl)-1H-imidazole
Reactant of Route 5
2-(4-chloro-3-nitrophenyl)-4-phenyl-5-(2-thienyl)-1H-imidazole
Reactant of Route 6
Reactant of Route 6
2-(4-chloro-3-nitrophenyl)-4-phenyl-5-(2-thienyl)-1H-imidazole

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